molecular formula C8H7F5OSi B11870901 Dimethyl(pentafluorophenyl)silanol CAS No. 63107-86-8

Dimethyl(pentafluorophenyl)silanol

Katalognummer: B11870901
CAS-Nummer: 63107-86-8
Molekulargewicht: 242.22 g/mol
InChI-Schlüssel: OKPZSOVHKLCTLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl(pentafluorophenyl)silanol is an organosilicon compound with the molecular formula C8H7F5OSi It is characterized by the presence of a silanol group (Si-OH) attached to a dimethylsilane moiety and a pentafluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl(pentafluorophenyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl(pentafluorophenyl)silane. The reaction typically proceeds as follows: [ \text{(C}_6\text{F}_5\text{)Si(CH}_3\text{)}_2\text{H} + \text{H}_2\text{O} \rightarrow \text{(C}_6\text{F}_5\text{)Si(CH}_3\text{)}_2\text{OH} + \text{H}_2 ]

This reaction is often catalyzed by a Lewis acid such as tris(pentafluorophenyl)borane to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl(pentafluorophenyl)silanol undergoes various chemical reactions, including:

    Oxidation: The silanol group can be oxidized to form siloxanes.

    Reduction: The compound can be reduced to form silanes.

    Substitution: The pentafluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.

Major Products

    Oxidation: Siloxanes are the primary products.

    Reduction: Silanes are formed.

    Substitution: Various substituted silanols depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Dimethyl(pentafluorophenyl)silanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of dimethyl(pentafluorophenyl)silanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The pentafluorophenyl group enhances the compound’s electron-withdrawing properties, making it a potent reagent in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trimethylsilanol: Similar structure but with three methyl groups instead of a pentafluorophenyl group.

    Triphenylsilanol: Contains three phenyl groups instead of a pentafluorophenyl group.

    Dimethyl(phenyl)silanol: Similar structure but with a phenyl group instead of a pentafluorophenyl group.

Uniqueness

Dimethyl(pentafluorophenyl)silanol is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity compared to other silanols. This makes it particularly useful in applications requiring strong electron-withdrawing effects and high stability .

Eigenschaften

CAS-Nummer

63107-86-8

Molekularformel

C8H7F5OSi

Molekulargewicht

242.22 g/mol

IUPAC-Name

hydroxy-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane

InChI

InChI=1S/C8H7F5OSi/c1-15(2,14)8-6(12)4(10)3(9)5(11)7(8)13/h14H,1-2H3

InChI-Schlüssel

OKPZSOVHKLCTLQ-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.